molecular formula C10H12BrN3 B13157902 N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13157902
M. Wt: 254.13 g/mol
InChI Key: JRQAROSUPGPWQJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a dihydroimidazole moiety. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-bromo-3-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydroimidazole derivative. The reaction can be summarized as follows:

    Starting Materials: 4-bromo-3-methylaniline, glyoxal, ammonium acetate

    Solvent: Ethanol

    Reaction Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Imidazole derivatives

    Reduction: Amine derivatives

    Substitution: Functionalized phenylimidazole derivatives

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties, such as photoactive compounds.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)-4-methylbenzenesulfonamide
  • N-(4-Bromo-3-methylphenyl)-3,4-dimethoxybenzamide
  • N-Cyclohexyl 4-bromo-3-methoxybenzamide

Uniqueness

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its dihydroimidazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature, leading to variations in reactivity, stability, and biological activity.

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C10H12BrN3/c1-7-6-8(2-3-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)

InChI Key

JRQAROSUPGPWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NCCN2)Br

Origin of Product

United States

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